molecular formula C7H8BFO2 B060873 3-Fluoro-2-methylphenylboronic acid CAS No. 163517-61-1

3-Fluoro-2-methylphenylboronic acid

Cat. No.: B060873
CAS No.: 163517-61-1
M. Wt: 153.95 g/mol
InChI Key: NYBIUWJUWTUGFV-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign , suggesting that it may have a minimal impact on the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-fluoro-2-methyliodobenzene using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group to a boronic ester or boronic anhydride.

    Reduction: Reducing agents like sodium borohydride can reduce the boronic acid group to a boronate ester.

Major Products:

    Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound, formed by the coupling of the aryl group from the boronic acid with the aryl halide.

    Oxidation: The major products are boronic esters or anhydrides.

    Reduction: The major product is a boronate ester.

Scientific Research Applications

3-Fluoro-2-methylphenylboronic acid has numerous applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting various biological molecules.

    Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates.

    Industry: The compound is employed in the production of advanced materials, including polymers and liquid crystals.

Comparison with Similar Compounds

3-Fluoro-2-methylphenylboronic acid can be compared with other similar compounds, such as:

The presence of both the fluorine and methyl substituents in this compound makes it unique, as these groups can influence the compound’s reactivity, selectivity, and overall chemical behavior .

Properties

IUPAC Name

(3-fluoro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBIUWJUWTUGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382498
Record name 3-FLUORO-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163517-61-1
Record name 3-FLUORO-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-methylphenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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